isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[c]chromen-3-yl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-3-yl core.
Introduction of the isopropoxy group: The isopropoxy group is introduced via nucleophilic substitution reactions, often using isopropyl alcohol as the nucleophile.
Esterification: The final step involves the esterification of the intermediate compound with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
Isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology.
Mechanism of Action
The specific mechanism of action for isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isopropyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate: Similar structure but lacks the isopropoxy group.
Methyl {[1-(2-methoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}acetate: Similar core structure with different substituents.
Butyl {[1-(2-butoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}acetate: Similar structure with a butoxy group instead of an isopropoxy group.
Uniqueness
Isopropyl {[1-(2-isopropoxy-2-oxoethoxy)-6-oxo-6H-benzo[c]chromen-3-yl]oxy}acetate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
propan-2-yl 2-[6-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)benzo[c]chromen-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-16-7-5-6-8-17(16)23(26)31-19(22)10-15/h5-10,13-14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTNMORZWKNLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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